
STL427944
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Overview
Description
STL427944 is a potent and selective inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is an oncogene and a master regulator of chemoresistance in multiple cancers. This compound has shown potential in overcoming tumor chemoresistance and improving the efficacy of conventional cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STL427944 involves a series of organic reactions, including nucleophilic substitution and cyclization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a multi-step process involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield. The production process involves rigorous quality control measures to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
STL427944 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different analogs of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities. These products are often studied to understand the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
STL427944 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of FOXM1 and its downstream effects on cellular processes.
Biology: Employed in research to understand the role of FOXM1 in cell cycle regulation, DNA damage repair, and apoptosis.
Medicine: Investigated for its potential to overcome chemoresistance in various cancers, including colorectal, gastric, lung, ovarian, and nasopharyngeal carcinoma
Mechanism of Action
STL427944 exerts its effects by selectively suppressing FOXM1. The compound induces the relocalization of nuclear FOXM1 protein to the cytoplasm, where it is subsequently degraded by autophagosomes. This autophagy-dependent degradation of FOXM1 leads to increased sensitivity of cancer cells to conventional chemotherapeutic agents. The high selectivity of this compound towards the FOXM1 pathway makes it a promising candidate for overcoming tumor chemoresistance .
Comparison with Similar Compounds
Similar Compounds
Piragliatin: Another FOXM1 inhibitor with similar biological properties but different chemical structure.
MK-0941: A compound targeting the same pathway but with distinct molecular interactions.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting FOXM1. Its ability to induce autophagic degradation of FOXM1 sets it apart from other inhibitors that may not exhibit the same level of specificity or efficacy. The compound’s potential to overcome chemoresistance and improve the efficacy of conventional cancer treatments further highlights its significance in scientific research .
Properties
Molecular Formula |
C25H23N7O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[3-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+ |
InChI Key |
GJSQVQUKCXYAMW-YZSQISJMSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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